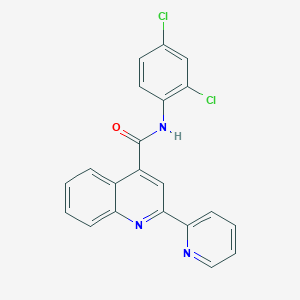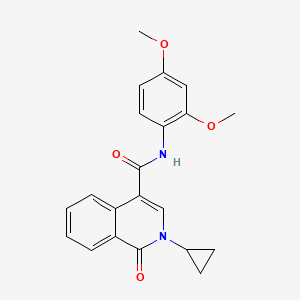![molecular formula C16H15N3O3S2 B11004726 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B11004726.png)
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production: Industrial-scale production methods would likely involve modifications of existing synthetic routes or novel approaches tailored for efficiency and scalability.
Chemical Reactions Analysis
Reactivity: Pyrimidine derivatives can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, nucleophilic substitutions often involve alkylating agents or nucleophiles like amines.
Major Products: The products formed will vary based on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Researchers explore pyrimidine derivatives for their potential as enzyme inhibitors, ligands, and catalysts.
Biology: These compounds may exhibit antiproliferative effects, affecting cell growth and division.
Medicine: Some pyrimidine derivatives serve as antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.
Industry: Pyrimidines find applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
- Unfortunately, specific details regarding the mechanism of action for this compound are not readily available. Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: To highlight its uniqueness, we’d need to compare it with other pyrimidine derivatives. Unfortunately, without specific analogs, I can’t provide a direct comparison.
Similar Compounds: Some related pyrimidine derivatives include uracil, cytosine, and thymine, which are essential components of DNA and RNA. Additionally, other synthetic derivatives exist, but their specific structures would determine their similarity.
Properties
Molecular Formula |
C16H15N3O3S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-9-6-10-15(22)18-13(19-16(10)24-9)7-23-8-14(21)17-11-4-2-3-5-12(11)20/h2-6,20H,7-8H2,1H3,(H,17,21)(H,18,19,22) |
InChI Key |
YHPZTMCXZFCVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11004654.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11004656.png)


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11004685.png)
![methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004687.png)
![2-[(3-methylbutyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11004688.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11004697.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B11004711.png)

![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11004721.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11004731.png)
